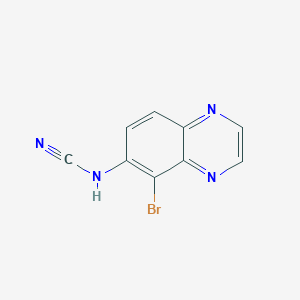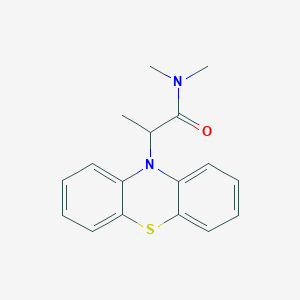
Taxol E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Taxol, also known as Paclitaxel, is a chemotherapy medication used to treat various types of cancer including ovarian cancer, esophageal cancer, breast cancer, lung cancer, Kaposi’s sarcoma, cervical cancer, and pancreatic cancer . It is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring .
Synthesis Analysis
Taxol is a secondary metabolite produced by Taxus sp. and, to a lesser extent, by Coniferales Cephalotaxus, Podocarpus gracilior, or Corylus avellana . The content of Taxol in the bark of yew trees is extremely low, thus alternative sources need to be developed urgently to meet the clinical demands . Using methods of synthetic biology to realize the heterologous expression of Taxol-related genes in microbial hosts could be a good choice . Significant advances were made in metabolic engineering and optimization of the Taxol pathway in different hosts, leading to accumulation of taxane intermediates .
Molecular Structure Analysis
Taxol is a tricyclic diterpenoid with a complex chemical structure involving a taxane ring. This taxane ring, as well as the C13 side chain, the oxetane ring, the 2′ position of the hydroxyl group, and the homochiral ester chain, are essential for its correct antitumoral activity .
Chemical Reactions Analysis
The main challenges facing Taxol are the need to find an environmentally sustainable production method based on the use of microorganisms, increase its bioavailability without exerting adverse effects on the health of patients and minimize the resistance presented by a high percentage of cells treated with paclitaxel . The reaction mechanism of the TOT-catalyzed oxidation reaction was recently discovered .
Physical And Chemical Properties Analysis
Taxol is a clear, colorless to slightly yellow viscous solution. It is supplied as a nonaqueous solution intended for dilution with a suitable parenteral fluid prior to intravenous infusion .
作用機序
Safety and Hazards
将来の方向性
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Taxol E involves the conversion of baccatin III into Taxol E via several steps.", "Starting Materials": [ "Baccatin III", "Methyl Acrylate", "Hydrogen", "Palladium on carbon", "Sodium borohydride", "Methanol", "Acetic acid", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Baccatin III is reacted with methyl acrylate in the presence of hydrogen and palladium on carbon catalyst to form 10-deacetylbaccatin III.", "10-deacetylbaccatin III is then reacted with sodium borohydride in methanol to yield 10-deacetyltaxol.", "10-deacetyltaxol is then reacted with acetic acid and hydrochloric acid to form taxol.", "Taxol is then reacted with methanol and hydrochloric acid to form Taxol E.", "Finally, Taxol E is extracted from the reaction mixture using diethyl ether and water." ] } | |
CAS番号 |
158948-96-0 |
製品名 |
Taxol E |
分子式 |
C₄₅H₅₅NO₁₄ |
分子量 |
833.92 |
同義語 |
(αR,βS)-α-Hydroxy-β-[[(2S)-2-methyl-1-oxobutyl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano |
製品の起源 |
United States |
Q & A
Q1: How does Taxol interact with its target and what are the downstream effects?
A1: Taxol exerts its anti-cancer effects by binding to β-tubulin, a protein subunit of microtubules. [, , ] This binding leads to the hyper-stabilization of microtubules, preventing their dynamic assembly and disassembly. [, ] This disruption of microtubule dynamics ultimately blocks the cell cycle and interferes with the proper segregation of chromosomes during mitosis, leading to cell death. [, ]
Q2: Can Taxol induce genetic damage?
A2: Research using Drosophila melanogaster somatic cells suggests that both Taxol and Taxotere (Docetaxel) exhibit genotoxic potential. [] Further research is needed to fully elucidate the mechanisms of this genotoxicity.
Q3: Does the presence of E-cadherin affect the efficacy of Taxol in breast cancer cells?
A3: Interestingly, studies suggest that breast cancer cells expressing E-cadherin, a cell adhesion molecule, exhibit greater resistance to chemotherapy-induced cell death, including death induced by Taxol. [] This resistance was observed in both E-cadherin knock-in models and in breast cancer cells co-cultured with hepatocytes, which induced E-cadherin re-expression. [] This finding suggests that E-cadherin expression may be a potential mechanism of Taxol resistance in metastatic breast cancer.
Q4: Can Taxol's effects be enhanced by combining it with other agents?
A4: Research is exploring the possibility of enhancing Taxol's cytotoxic effects by combining it with other agents. One study investigated the synergistic effect of Taxol with nitric oxide donors like sodium nitroprusside (SNP) on various tumor cell lines. []
Q5: Are there any known effects of Taxol on cellular metabolism?
A5: Studies have shown that microtubule-interfering agents like Taxol can influence the activity of glycolytic enzymes in myocardial cells subjected to hypoxia. [] While high concentrations of Taxol can damage microtubules and decrease cell viability, appropriate concentrations might help preserve microtubule structure and enhance the activity of key glycolytic enzymes during the early stages of hypoxia. []
Q6: What are chiral enol borinates, and how are they connected to Taxol?
A6: Chiral enol borinates are valuable reagents in organic synthesis, particularly for enantioselective aldol reactions. [] These reactions are crucial for constructing complex molecules, including the C-13 side chain of Taxol. [] Research has focused on developing novel chiral enol borinates and applying them in the synthesis of Taxol and its analogs. []
Q7: Is there a connection between Taxol and Aspergillus nidulans?
A7: Aspergillus nidulans is a fungal species used in research to study various cellular processes, including the effects of drugs. One study investigated the aneuploidogenic potential (ability to cause chromosomal abnormalities) of Taxol using a diploid strain of A. nidulans. [] This research showed that specific concentrations of Taxol could indeed induce aneuploidy in this fungal model. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-(7-Chloro-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B1144487.png)



